
Technical Guide: An Analysis of CAS Number
212696-37-2

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

Tert-butyl 4-

(trifluoromethoxy)phenylcarbamat

e

Cat. No.: B1280340 Get Quote

An extensive search for scientific and technical data related to CAS number 212696-37-2 and

its corresponding IUPAC name, 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-

acetamide, has revealed a significant lack of publicly available information. This suggests that

the compound may be a proprietary molecule, a research chemical with limited dissemination

of data, or that the provided identifiers may be inaccurate.

While this guide cannot provide the in-depth analysis requested due to the absence of specific

literature, this document will outline the general properties and potential areas of interest for a

molecule with this structure, based on the analysis of its constituent chemical moieties. This

theoretical framework can guide researchers in designing experiments and formulating

hypotheses should a sample of this compound become accessible.

Predicted Physicochemical Properties
A summary of predicted physicochemical properties for a molecule with the structure of 2-(3,5-

difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-acetamide is presented below. These

values are derived from computational models and provide a preliminary assessment of the

compound's characteristics.
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Property Predicted Value Notes

Molecular Formula C₁₄H₁₆F₂N₂O₂

Molecular Weight 282.29 g/mol

Hydrogen Bond Donors 1
The N-H group of the

acetamide.

Hydrogen Bond Acceptors 4
The two oxygen atoms and

two nitrogen atoms.

LogP ~1.5 - 2.5 Indicates moderate lipophilicity.

Topological Polar Surface Area

(TPSA)
~58 Å²

Suggests good potential for

cell permeability.

Potential Areas of Biological Investigation
The structural features of 2-(3,5-difluorophenyl)-N-[(3S)-1-methylpiperidin-3-yl]-2-oxo-

acetamide suggest several avenues for biological and pharmacological research. The presence

of a difluorophenyl group, a piperidine ring, and an acetamide linker are common motifs in

centrally active and metabolically stable drug candidates.

Central Nervous System (CNS) Activity
The piperidine moiety is a common scaffold in a vast array of CNS-active compounds, including

opioids, antipsychotics, and antidepressants. The predicted LogP and TPSA values suggest

that this molecule may have the ability to cross the blood-brain barrier. Therefore, initial

screening could focus on its potential as a ligand for various CNS receptors, such as:

Dopamine Receptors: The piperidine ring is a key feature of many dopamine receptor

antagonists.

Serotonin Receptors: Various serotonin receptor subtypes are targeted by piperidine-

containing compounds.

Sigma Receptors: These receptors are implicated in a range of neurological disorders and

are known to bind piperidine derivatives.
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Ion Channel Modulation
The difluorophenyl group can influence the electronic properties of the molecule, potentially

leading to interactions with voltage-gated or ligand-gated ion channels. Assays to investigate

the modulation of sodium, potassium, or calcium channels could be a fruitful area of research.

Proposed Experimental Workflow
For researchers who have access to this compound, a logical experimental workflow to

elucidate its properties and potential uses is outlined below.

Figure 1. A proposed experimental workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Involvement
Given the potential for CNS activity, a hypothetical signaling pathway that could be modulated

by this compound is the dopaminergic signaling cascade. If the compound acts as a dopamine

D2 receptor antagonist, it could interfere with the G-protein coupled receptor (GPCR) signaling

pathway.
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Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action.

Conclusion
While a comprehensive technical guide on CAS number 212696-37-2 cannot be provided at

this time due to a lack of available data, this document offers a theoretical framework for its

potential properties and uses based on its chemical structure. The provided experimental
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workflow and hypothetical signaling pathway can serve as a starting point for researchers

investigating this or structurally related compounds. Further investigation is contingent on the

availability of the compound and the publication of relevant scientific studies.

To cite this document: BenchChem. [Technical Guide: An Analysis of CAS Number 212696-
37-2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280340#cas-number-212696-37-2-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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